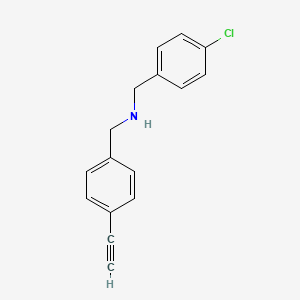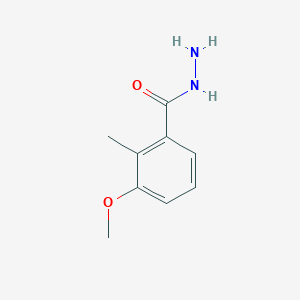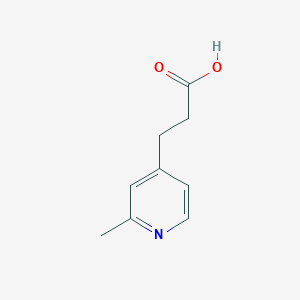![molecular formula C15H15NO3 B1451680 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid CAS No. 1019403-63-4](/img/structure/B1451680.png)
2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid
Overview
Description
2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid, also known as 2PPPCA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water and has a molecular weight of 252.31 g/mol. This compound has been used in various fields of research, including chemistry, biochemistry, and pharmacology. It has been used in the synthesis of other compounds, as a reagent in chemical reactions, and as a drug in pharmacological studies.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) constructed from asymmetrical tricarboxylic acid ligands have been synthesized, demonstrating the potential of carboxylic acid-containing compounds in forming complex structures with metal ions. These frameworks have applications in catalysis, gas storage, and separation technologies (Wang et al., 2020).
Antimicrobial Activities
Derivatives of pyridine-carboxylic acid have been characterized and investigated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. These studies highlight the potential of pyridine-carboxylic acid derivatives in developing new antimicrobial agents (Tamer et al., 2018).
Biologically Active Substances
Research on pyridine-containing derivatives of phosphonic and phosphinic acids, which are of particular interest due to their effectiveness as complexones and biologically active substances, underscores the significant role of pyridine-carboxylic acid derivatives in medicine and biology (Prishchenko et al., 2008).
Drug Development
Studies on the synthesis of β-hydroxy-α-amino acids using recombinant enzymes have shown the importance of pyridine-carboxylic acid derivatives in the development of new pharmaceuticals. These compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for drug development (Goldberg et al., 2015).
Corrosion Inhibition
Pyridine-carboxylic acid derivatives have been evaluated for their corrosion inhibitive performances on mild steel in acidic media. Such studies reveal the potential of these compounds in protecting metals from corrosion, which is crucial for extending the life of metal structures and components in industrial applications (Murmu et al., 2019).
Biochemical Analysis
Biochemical Properties
2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are important for the compound’s biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its role in various biochemical processes .
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(2)11-3-5-13(6-4-11)19-14-9-12(15(17)18)7-8-16-14/h3-10H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMHCPFSEQOLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)

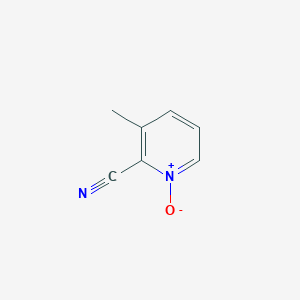
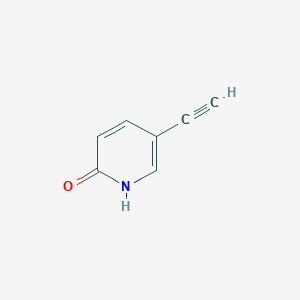
![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)
![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)


